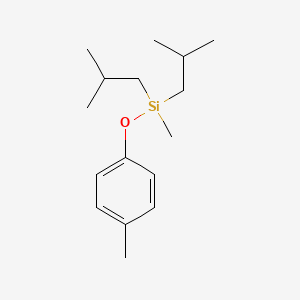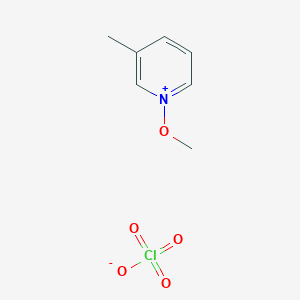![molecular formula C7H19N4O2P B14604582 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea CAS No. 59534-76-8](/img/structure/B14604582.png)
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is a chemical compound with the molecular formula C7H19N4O2P It is known for its unique structure, which includes a phosphoryl group bonded to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various phosphoryl and amine derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The dimethylamino groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Bis(dimethylamino)phosphorochloridate
- Bis(dimethylamino)phosphorodiamidate
- Dimethylphosphorylurea
Uniqueness
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is unique due to its specific combination of a phosphoryl group with a urea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
59534-76-8 |
|---|---|
Fórmula molecular |
C7H19N4O2P |
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
3-[bis(dimethylamino)phosphoryl]-1,1-dimethylurea |
InChI |
InChI=1S/C7H19N4O2P/c1-9(2)7(12)8-14(13,10(3)4)11(5)6/h1-6H3,(H,8,12,13) |
Clave InChI |
NYUDRSZLVQICFO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NP(=O)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)



![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)




![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)
